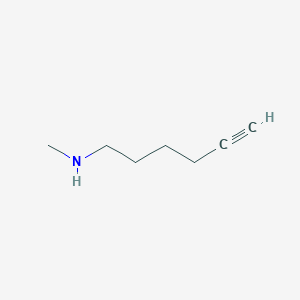

N-methyl-5-Hexyn-1-amine

Description

Significance of Alkyne and Methylated Amine Functionalities in Organic Synthesis and Chemical Research

The terminal alkyne group is a cornerstone of modern organic synthesis. brainkart.comsolubilityofthings.comaskiitians.comwikipedia.org Its linear geometry and the acidity of the terminal proton (C-H bond) make it a versatile handle for a variety of chemical transformations. brainkart.comwikipedia.org The sp-hybridized carbon atoms of the triple bond are electron-rich, rendering them susceptible to addition reactions. askiitians.com Furthermore, the terminal alkyne can be deprotonated to form a potent nucleophile, an acetylide anion, which is instrumental in forming new carbon-carbon bonds—a fundamental process in the assembly of complex organic molecules. solubilityofthings.com Alkynes are key precursors in the synthesis of a wide array of other functional groups, including alkenes, alkanes, ketones, and aldehydes, and are pivotal in cycloaddition reactions for creating cyclic compounds. brainkart.comrsc.org

N-methylated amines are prevalent structural motifs in a vast number of biologically active compounds and pharmaceuticals. researchgate.netresearchgate.netnih.gov The presence of a methyl group on the nitrogen atom can significantly influence a molecule's physicochemical properties. researchgate.net N-methylation can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes. researchgate.net This modification also impacts the amine's basicity and hydrogen bonding capacity, which can fine-tune its interaction with biological targets such as enzymes and receptors. researchgate.net In drug discovery, the strategic introduction of an N-methyl group is a common tactic to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound. researchgate.netnih.gov

Overview of Strategic Importance in Contemporary Chemical Transformations

Functionalized alkynes and amines are of immense strategic importance in the development of new chemical entities. rsc.orgnih.gov The alkyne moiety serves as a versatile platform for diversification, allowing for the introduction of various substituents and the construction of diverse molecular skeletons through reactions like Sonogashira, Glaser, and click chemistry. chemrxiv.orgacs.org These reactions are known for their high efficiency and functional group tolerance, making them ideal for late-stage functionalization in drug discovery and materials science. chemrxiv.org

The strategic incorporation of N-methylamines into molecular design is crucial for modulating biological activity. researchgate.net Reductive amination and N-alkylation are common methods to introduce this functionality. nih.govmonash.edunih.govorganic-chemistry.org The development of catalytic methods for selective N-methylation, including those using environmentally benign reagents like methanol (B129727), is an active area of research, highlighting the demand for efficient and sustainable synthetic routes to these valuable compounds. researchgate.netresearchgate.netijsrch.comnih.govorganic-chemistry.org

Positioning N-methyl-5-Hexyn-1-amine within the Broader Context of Functionalized Alkynes and Amines

This compound represents a molecular scaffold that synergistically combines the reactivity of a terminal alkyne with the modulatory properties of an N-methylamine. This dual functionality makes it a potentially valuable intermediate in several areas of chemical research. For instance, the alkyne can be used to link the molecule to other fragments, while the N-methylamine can be engaged in further derivatization or serve to influence the properties of the final product.

The separation of the two functional groups by a flexible four-carbon chain provides a degree of independent reactivity, allowing for selective transformations at either end of the molecule. This feature makes this compound an attractive building block for the synthesis of targeted libraries of compounds for screening in drug discovery and for the development of novel ligands in coordination chemistry.

While direct experimental data for this compound is limited, its properties can be inferred from related, well-documented compounds. The following table provides a comparison of the physical and chemical properties of this compound with its close structural analogs, 5-Hexyn-1-amine and N-methyl-5-hexen-1-amine.

| Property | This compound (Predicted/Inferred) | 5-Hexyn-1-amine chembk.comnih.govbiosynth.comcymitquimica.comchemblink.com | N-methyl-5-hexen-1-amine nih.govchemsrc.comchemwhat.com |

| Molecular Formula | C₇H₁₃N | C₆H₁₁N | C₇H₁₅N |

| Molecular Weight | 111.18 g/mol | 97.16 g/mol | 113.20 g/mol |

| Boiling Point | Not available | 50 °C at 25 Torr | Not available |

| Density | Not available | 0.844 g/cm³ | Not available |

| Key Functional Groups | Terminal Alkyne, Secondary Amine | Terminal Alkyne, Primary Amine | Terminal Alkene, Secondary Amine |

| Reactivity Highlights | Acidic alkyne proton, nucleophilic amine, alkyne addition/coupling reactions | Acidic alkyne proton, nucleophilic amine, alkyne addition/coupling reactions | Alkene addition reactions, nucleophilic amine |

Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

N-methylhex-5-yn-1-amine |

InChI |

InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h1,8H,4-7H2,2H3 |

InChI Key |

UGRPKEHBPQRPPX-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for N Methyl 5 Hexyn 1 Amine

Classical Approaches to Alkyne and Amine Introduction

Classical synthetic methods for constructing N-methyl-5-hexyn-1-amine typically rely on well-established, often stoichiometric, reactions. These approaches can be broadly divided into pathways that start with precursors already containing either the amine or the alkyne functionality.

Elaboration from Precursors with Established Amine or Alkyne Moieties

A common strategy involves the modification of a precursor that already possesses either the terminal alkyne or the N-methylamine group.

One pathway begins with a molecule containing the hexynyl framework, such as 5-hexyn-1-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., 1-bromo-5-hexyne). Subsequent nucleophilic substitution with an excess of methylamine (B109427) can then yield the desired this compound. This method is analogous to the synthesis of related N-alkylated amines. prepchem.com To minimize the potential for dialkylation, which would form a tertiary amine, controlled reaction conditions and a large excess of methylamine are typically employed.

Alternatively, a synthetic sequence can commence from a precursor bearing the amine moiety. For instance, starting with a protected form of 6-amino-1-hexanol, the amine could first be N-methylated. Following this, the terminal hydroxyl group would be converted into a leaving group and subsequently displaced by an acetylide anion (e.g., from lithium acetylide) to introduce the alkyne. A more direct approach could involve starting with N-methyl-6-bromohexylamine and performing an elimination reaction to form the terminal alkyne, though this is often less controlled for terminal alkyne synthesis.

A plausible synthetic route starting from a precursor with an established alkyne moiety is detailed in the table below.

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Notes |

| 1 | 5-Hexyn-1-ol | 1. p-Toluenesulfonyl chloride, Pyridine, 0°C to rt | 5-Hexyn-1-yl tosylate | Conversion of the alcohol to a good leaving group. |

| 2 | 5-Hexyn-1-yl tosylate | Methylamine (excess), THF, rt | This compound | Nucleophilic substitution. Excess methylamine is used to minimize dialkylation. |

Reductive Amination Routes Incorporating Alkynyl Scaffolds

Reductive amination represents a powerful and widely used method for the formation of amines from carbonyl compounds. chemistrysteps.commasterorganicchemistry.comyoutube.com In the context of synthesizing this compound, this approach would involve the reaction of 5-hexynal (B1336286) with methylamine.

The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target secondary amine. chemistrysteps.commasterorganicchemistry.com A key advantage of this method is the ability to perform it as a "one-pot" procedure. youtube.com Mild and selective reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), are commonly used because they readily reduce the iminium ion intermediate but are less reactive towards the starting aldehyde. masterorganicchemistry.com This selectivity prevents the premature reduction of the aldehyde before it can react with the amine.

The general scheme for the reductive amination is as follows:

5-Hexynal + CH₃NH₂ ⇌ [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

The choice of reducing agent and reaction conditions can be optimized to achieve high yields of the desired product.

| Starting Materials | Reducing Agent | Solvent | Typical Conditions | Product |

| 5-Hexynal, Methylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), Acetic Acid (catalytic) | pH 6-7, Room Temperature | This compound |

| 5-Hexynal, Methylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or 1,2-Dichloroethane | Room Temperature | This compound |

Modern Catalytic Syntheses

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve efficient and atom-economical transformations. acs.org For the synthesis of this compound, catalytic hydroamination presents a particularly attractive and direct route.

Transition-Metal Catalyzed Hydroamination and Related Processes

Hydroamination involves the direct addition of an N-H bond across a carbon-carbon multiple bond, such as an alkyne. acs.orgacs.org This reaction is highly atom-economical as it, in principle, forms the desired product without any byproducts. nih.gov Both intermolecular and intramolecular variants of this reaction are known.

The direct intermolecular hydroamination of a terminal alkyne like 1-hexyne (B1330390) with methylamine would be the most straightforward catalytic approach to this compound. However, the direct hydroamination of terminal alkynes with primary amines can be challenging and often leads to mixtures of products, including enamines and imines, resulting from Markovnikov and/or anti-Markovnikov addition. acs.orgbenthamopen.com

Catalysts based on a variety of metals, including titanium, zirconium, rhodium, iridium, and gold, have been developed for alkyne hydroamination. acs.orgnih.govpsu.eduacs.org For the synthesis of a linear secondary amine like this compound from a terminal alkyne, achieving high regioselectivity for the anti-Markovnikov product is crucial. While significant progress has been made, the development of broadly applicable and highly selective catalysts for the intermolecular hydroamination of terminal alkynes with simple primary amines remains an active area of research.

A hypothetical, idealized intermolecular hydroamination is presented below:

| Alkyne | Amine | Catalyst System (Hypothetical) | Potential Product | Key Challenge |

| 1-Hexyne | Methylamine | Late Transition Metal Complex (e.g., Ru, Rh, Au) | This compound | Controlling regioselectivity (anti-Markovnikov vs. Markovnikov addition) and preventing side reactions. |

Intramolecular hydroamination is generally more facile than its intermolecular counterpart due to favorable entropic factors. This reaction has been effectively used to synthesize various nitrogen-containing heterocyclic compounds. psu.eduacs.org While not a direct route to the acyclic this compound, the principles are relevant as the target molecule itself could serve as a precursor for intramolecular cyclization studies.

For instance, this compound could undergo an intramolecular hydroamination catalyzed by transition metals like rhodium or iridium to form a six-membered cyclic enamine or imine, which could be further reduced to a substituted piperidine. acs.org The regioselectivity of the cyclization (6-exo-dig vs. 6-endo-dig) would be a key factor. Studies on similar aminoalkynes have shown that late transition metals often favor the formation of five- or six-membered rings. acs.orgresearchgate.net

| Substrate | Catalyst System | Cyclization Mode | Product |

| This compound | [Rh(COD)₂]BF₄ / Ligand | 6-exo-dig | 2-Methylene-1-methylpiperidine |

| This compound | Yttrium or Zirconium complexes | 6-exo-dig | 2-Methylene-1-methylpiperidine |

This table illustrates the potential for this compound to act as a precursor in catalytic studies, highlighting the interplay between substrate structure and catalyst choice in directing reaction pathways.

N-Methylation Strategies Employing Catalytic Systems

The introduction of a methyl group onto a primary amine is a fundamental transformation in organic synthesis. Catalytic systems offer efficient and selective methods for this N-methylation process.

Borrowing Hydrogen Mechanism in N-Methylation of Amines

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful and atom-economical strategy for the N-alkylation of amines using alcohols as alkylating agents. nih.govresearchgate.net This process, catalyzed by transition metals, avoids the use of stoichiometric and often hazardous alkylating agents. nih.gov In the context of synthesizing this compound, this would involve the reaction of 5-hexyn-1-amine with methanol.

The general mechanism for the borrowing hydrogen N-methylation of an amine with methanol proceeds through several key steps as illustrated in Figure 1. researchgate.netcsic.es Initially, the transition metal catalyst facilitates the dehydrogenation of methanol to formaldehyde (B43269). The in situ generated formaldehyde then undergoes condensation with the primary amine (5-hexyn-1-amine) to form an intermediate imine or enamine. Subsequently, the metal hydride species, formed during the initial dehydrogenation of methanol, reduces the imine to the desired N-methylated amine, this compound, and regenerates the active catalyst. nih.govcsic.es The only byproduct of this elegant process is water, highlighting its green credentials. nih.gov

A variety of transition metal catalysts based on iridium, ruthenium, manganese, and iron have been developed for this transformation. nih.govacs.org For instance, ruthenium complexes have been shown to be effective for the N-methylation of amines using methanol. nih.govacs.org

Mechanistic Investigations of Catalyst-Substrate Interactions in N-Methylation

Understanding the interactions between the catalyst and the substrates is crucial for optimizing reaction conditions and catalyst design. In the N-methylation of amines via the borrowing hydrogen mechanism, the nature of the metal center, the ligands, and the reaction medium all play a significant role.

Recent studies have employed a combination of experimental techniques, such as in-situ IR spectroscopy and deuterium (B1214612) labeling, along with computational studies to elucidate these interactions. acs.orglookchem.com For example, in ruthenium-catalyzed N-methylation, deuterium-labeling experiments have provided evidence for the Ru-H mechanism, a key feature of the borrowing hydrogen process. acs.org The interaction of the amine with the catalyst surface is a critical step, and for some heterogeneous catalysts, this can be influenced by the presence of specific acidic sites on the support material. thieme-connect.com

Cross-Coupling Methodologies for Alkyne Formation or Functionalization

The terminal alkyne moiety in this compound can be introduced or functionalized using powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.

Sonogashira Coupling and Analogous Protocols

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally used to couple alkynes with sp2-hybridized carbons, its principles can be adapted for the synthesis of molecules like this compound.

For instance, a synthetic strategy could involve the Sonogashira coupling of a protected amino-alkyne with a suitable coupling partner. More directly, to form a molecule like 5-hexyn-1-amine, a precursor containing a terminal alkyne and a protected amine could be envisioned. Alternatively, a precursor molecule containing a halide could be coupled with a suitable alkyne. The reaction is known for its mild conditions, often proceeding at room temperature, which allows for its use in the synthesis of complex molecules. wikipedia.org

Variations of the Sonogashira coupling have been developed to address certain limitations. For example, copper-free Sonogashira protocols have been established to avoid the formation of alkyne homocoupling byproducts. libretexts.org These reactions often employ alternative bases or ligands to facilitate the catalytic cycle. libretexts.org The development of N-heterocyclic carbene (NHC) palladium complexes has also provided highly active catalysts for these transformations. libretexts.org

Furthermore, related methodologies like the carbonylative Sonogashira coupling can be used to introduce a carbonyl group adjacent to the alkyne, leading to the formation of α,β-alkynyl ketones. rsc.org While not directly applicable to the synthesis of this compound, this highlights the versatility of Sonogashira-type reactions in functionalizing alkynes.

Green Chemistry Principles in the Synthesis of this compound and Related Analogs

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. acs.orgrsc.org This involves considering factors such as atom economy, the use of less hazardous chemicals, and the reduction of waste. acs.orgrsc.org

Solvent-Free or Environmentally Benign Solvent Systems

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and flammable. mdpi.com For the synthesis of this compound and its analogs, several strategies can be employed to achieve this goal.

Solvent-free reaction conditions represent an ideal scenario. researchgate.net For instance, mechanochemical methods, such as ball milling, have been successfully used for the N-methylation of secondary amines in the absence of a solvent. researchgate.netmostwiedzy.pl Another approach is the use of a mixture of paraformaldehyde and oxalic acid dihydrate for N-methylation, which can proceed without an organic solvent. tandfonline.comresearchgate.net

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an excellent green solvent, and some catalytic reactions, including certain Sonogashira couplings, can be performed in aqueous media. wikipedia.org Deep eutectic solvents (DESs) have also emerged as promising green solvents due to their low toxicity, biodegradability, and low cost. mdpi.com These solvents have been successfully applied in various metal-catalyzed reactions for amine synthesis. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Atom-Economy and Step-Economy Considerations

Atom economy, a concept central to green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in Step-economy, similarly, aims to reduce the number of synthetic steps required to obtain the target molecule, which in turn minimizes waste, energy consumption, and cost. rsc.org

Several synthetic routes to this compound can be envisaged, each with distinct advantages and disadvantages concerning atom and step economy. A comparative analysis of hypothetical routes is presented below.

Hypothetical Synthetic Routes and their Economic Considerations:

A plausible and direct approach to this compound involves the reductive amination of 5-hexynal with methylamine. This method is often favored for its high specificity and the potential for mild reaction conditions. Another common strategy is the direct alkylation of methylamine with a suitable 5-hexyne derivative, such as 1-bromo-5-hexyne. However, this approach often suffers from issues of over-alkylation, leading to the formation of secondary and tertiary amines, which complicates purification and reduces the atom economy. acs.org

A multi-step, yet potentially cleaner, alternative could involve the Gabriel synthesis. This method utilizes potassium phthalimide (B116566) to introduce the nitrogen atom, which circumvents the issue of over-alkylation. However, the multi-step nature of this process inherently lowers its step-economy.

Table 1: Comparative Analysis of Hypothetical Synthetic Routes to this compound

| Synthetic Route | Starting Materials | Key Transformation | Theoretical Atom Economy (%) * | Number of Steps | Potential Byproducts |

| Route A: Reductive Amination | 5-Hexynal, Methylamine, Reducing Agent (e.g., H₂) | Imine formation followed by reduction | ~85% (with H₂ as reductant) | 1-2 | Water |

| Route B: Direct Alkylation | 1-Bromo-5-hexyne, Methylamine | Nucleophilic Substitution | ~50% | 1 | Methylammonium bromide, di- and tri-alkylated amines |

| Route C: Gabriel Synthesis | 1-Bromo-5-hexyne, Potassium Phthalimide, Hydrazine | N-Alkylation followed by hydrazinolysis | <50% | 2-3 | Phthalhydrazide, salts |

Note: Theoretical atom economy is calculated as (Molar mass of desired product / Sum of molar masses of all reactants) x 100. The value for reductive amination is an estimation assuming hydrogen gas is the reducing agent.

From an atom and step-economy perspective, reductive amination (Route A) appears to be the most efficient pathway. It can be a one-pot reaction and, when using a catalytic hydrogenation approach, produces only water as a byproduct, leading to a high atom economy. In contrast, direct alkylation and the Gabriel synthesis generate significant stoichiometric byproducts, thus lowering their atom economy and requiring additional purification steps.

Catalyst Design for Sustainable Production

The choice of catalyst is paramount in developing a sustainable synthesis for this compound, particularly for the reductive amination pathway. An ideal catalyst should exhibit high activity and selectivity under mild conditions, be reusable, and be composed of earth-abundant and non-toxic metals.

Transition-Metal Catalysis:

Transition-metal catalysts are widely employed for amination reactions. acs.org For the reductive amination of 5-hexynal, catalysts based on metals like palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) are often effective. acs.org The design of these catalysts involves the careful selection of the metal center and the surrounding ligands to tune the catalyst's activity and selectivity.

For instance, iridium complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have shown high efficiency in the N-methylation of amines using methanol as a C1 source, which represents a highly atom-economical approach. acs.org While this is for N-methylation, the principles of ligand design can be applied to the reductive amination process.

Single-Atom Catalysts (SACs):

A more recent and promising development is the use of single-atom catalysts (SACs). oup.com These catalysts feature isolated metal atoms dispersed on a support material, which can lead to exceptional catalytic activity and selectivity. oup.com For the selective hydrogenation of the alkyne function, if desired, or for the reductive amination step, a SAC could offer significant advantages. For example, a single-atom palladium or platinum catalyst could potentially facilitate the reaction with high efficiency and minimize side reactions, such as the over-reduction of the alkyne group. oup.com

Table 2: Potential Catalysts for the Reductive Amination Synthesis of this compound

| Catalyst Type | Example Metal | Support/Ligand | Potential Advantages | Potential Challenges |

| Homogeneous | Iridium (Ir) | N-heterocyclic carbene (NHC) | High activity and selectivity, tunable electronic and steric properties. acs.org | Catalyst recovery and reuse can be difficult. |

| Heterogeneous | Palladium (Pd) | Carbon, Alumina | Easy separation and recyclability, robust. mdpi.com | Lower selectivity compared to homogeneous catalysts, potential for metal leaching. |

| Single-Atom (SAC) | Platinum (Pt) | Graphitic carbon nitride | Maximum atom efficiency of the metal, unique reactivity and selectivity. oup.com | Synthesis of stable SACs can be challenging, potential for sintering at high temperatures. |

The development of "smart" heterogeneous catalysts, which can be designed to be highly selective for specific transformations, is also a key area of research. mdpi.com For the synthesis of this compound, a bifunctional catalyst that can facilitate both the condensation of the aldehyde and methylamine and the subsequent reduction of the imine in a one-pot process would be highly desirable. The rational design of such catalysts, potentially using computational modeling, will be crucial for advancing the sustainable production of this and other valuable amine compounds.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Investigations of N Methyl 5 Hexyn 1 Amine

Reactivity Profile of the Terminal Alkyne Moiety

The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. These features dictate its participation in a variety of reactions, including additions, cycloadditions, and coupling reactions.

Electrophilic Additions and Hydrofunctionalizations

Terminal alkynes, such as the one present in N-methyl-5-hexyn-1-amine, readily undergo electrophilic addition reactions. The reaction is initiated by the attack of the π-electrons of the triple bond on an electrophile. chemistrysteps.comlibretexts.org This process typically proceeds through a vinyl carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.com

Hydrohalogenation: With hydrogen halides (HX), the reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted internal carbon, forming a vinyl halide. A second addition can occur to yield a geminal dihalide.

Hydration: In the presence of a strong acid and a mercury(II) catalyst, water can add across the triple bond. This initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.

The general mechanism for electrophilic addition is as follows:

The alkyne's π bond attacks the electrophile (E⁺).

A vinyl carbocation intermediate is formed.

A nucleophile (Nu⁻) attacks the carbocation, forming the final product.

| Reaction | Reagent(s) | Product Type |

| Hydrohalogenation | HCl, HBr, HI | Vinyl halide, Geminal dihalide |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

| Halogenation | Br₂, Cl₂ | Dihaloalkene, Tetrahaloalkane |

This table outlines common electrophilic addition reactions applicable to the terminal alkyne of this compound.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC provides an alternative. This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst. magtech.com.cnnih.govnanotechnology.blogjcmarot.com The driving force is the release of ring strain in the cyclooctyne. magtech.com.cnjcmarot.com While the alkyne in this compound is not strained, it would react with a strained cyclooctyne that has been functionalized with an azide group.

| Click Reaction Type | Key Features | Catalyst | Product |

| CuAAC | High efficiency, High regioselectivity (1,4-isomer) | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) wikipedia.org | 1,4-Disubstituted 1,2,3-triazole |

| SPAAC | Catalyst-free, Bioorthogonal | None (requires strained alkyne) nanotechnology.blog | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture |

This table compares the two main types of azide-alkyne "click" cycloaddition reactions.

Oxidative Coupling Reactions

The terminal C-H bond of the alkyne in this compound is weakly acidic and can be deprotonated by a suitable base, typically in the presence of a metal catalyst, to form an acetylide. These acetylides can then undergo oxidative coupling to form symmetrical diynes.

Glaser Coupling: This is one of the oldest methods for the oxidative homocoupling of terminal alkynes, typically using a copper(I) salt like CuCl and an oxidant such as oxygen in the presence of a base. wikipedia.orgsynarchive.comrsc.org

Hay Coupling: A significant improvement on the Glaser coupling, the Hay coupling uses a catalytic amount of a copper(I) salt complexed with a bidentate amine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen as the oxidant. wikipedia.orgsynarchive.comorganic-chemistry.org This method is generally faster and more efficient. organic-chemistry.org The reaction proceeds through the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the dimerization of the alkyne units. nih.gov

These reactions would dimerize this compound to produce a symmetrical C14 diyne with two secondary amine functionalities.

Reactivity Profile of the Methylated Secondary Amine Functionality

The nitrogen atom of the N-methyl secondary amine possesses a lone pair of electrons, rendering it both basic and nucleophilic. This allows it to participate in a variety of bond-forming reactions.

Nucleophilic Properties and Alkylation Reactions

As a nucleophile, the secondary amine can attack various electrophilic centers. Secondary amines are generally considered to be strong nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group, though they can be more susceptible to steric hindrance. masterorganicchemistry.com

N-Alkylation: The amine can react with alkyl halides in a nucleophilic aliphatic substitution (SN2) reaction to form a tertiary amine. ucalgary.cawikipedia.org The product of this reaction, N,N-dimethyl-5-hexyn-1-amine, is also nucleophilic and can react further with another equivalent of the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.orglibretexts.org This potential for over-alkylation can make selective mono-alkylation challenging, often resulting in a mixture of products. ucalgary.cawikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.gov

| Alkylating Agent | Product of First Alkylation | Product of Second Alkylation |

| Methyl Iodide (CH₃I) | N,N-dimethyl-5-hexyn-1-amine | Trimethyl(hex-5-yn-1-yl)ammonium iodide |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-N-methyl-5-hexyn-1-amine | Diethyl(methyl)(hex-5-yn-1-yl)ammonium bromide |

| Benzyl (B1604629) Chloride (BnCl) | N-benzyl-N-methyl-5-hexyn-1-amine | Dibenzyl(methyl)(hex-5-yn-1-yl)ammonium chloride |

This table shows potential products from the alkylation of this compound with common alkylating agents.

Participation in Condensation Reactions

Secondary amines undergo condensation reactions with carbonyl compounds such as aldehydes and ketones.

Enamine Formation: In a reaction with an aldehyde or ketone that has an α-hydrogen, this compound will form an enamine. youtube.comwikipedia.orgchemistrysteps.com The reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. wikipedia.org Unlike primary amines which form imines, the intermediate iminium ion from a secondary amine cannot be neutralized by deprotonation of the nitrogen. Instead, a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl compound) to form the C=C double bond of the enamine. youtube.comchemistrysteps.com This reaction is reversible and is often driven to completion by removing the water that is formed. youtube.comchemistrysteps.com

Mannich Reaction: this compound can act as the amine component in the Mannich reaction. This is a three-component reaction involving an aldehyde (often formaldehyde), the secondary amine, and a compound with an acidic proton (like a ketone). wikipedia.orglibretexts.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org The amine first reacts with the aldehyde to form an electrophilic iminium ion (Eschenmoser's salt if formaldehyde (B43269) is used). libretexts.orgalfa-chemistry.com This iminium ion is then attacked by the enol form of the ketone, resulting in a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, the underlying mechanism involves the formation of an iminium ion which is then attacked by a nucleophile. nrochemistry.comwikipedia.orgjk-sci.com this compound could participate in similar cyclization reactions if tethered to a sufficiently nucleophilic group, reacting with an aldehyde or ketone to form the key electrophilic iminium intermediate. wikipedia.orgyoutube.com

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, containing both a nucleophilic secondary amine and an electrophilic alkyne, makes it a prime candidate for intramolecular cyclization reactions. These processes are synthetically valuable for constructing nitrogen-containing heterocyclic compounds.

Cyclization to Nitrogen-Containing Heterocycles

The most prominent intramolecular reaction for this compound is hydroamination, which involves the addition of the N-H bond across the carbon-carbon triple bond. This cyclization can be promoted by catalysts, typically complexes of transition metals such as gold, titanium, copper, or zirconium. nih.govresearchgate.net The reaction can proceed via two main pathways, governed by Baldwin's rules for ring closure:

6-endo-dig Cyclization : The nitrogen atom attacks the internal carbon of the alkyne, leading to the formation of a six-membered ring, specifically 1-methyl-1,2,3,4-tetrahydropyridine.

5-exo-dig Cyclization : The nitrogen atom attacks the terminal carbon of the alkyne, resulting in a five-membered ring with an exocyclic double bond, 2-methylene-1-methyl-pyrrolidine.

The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical aspect and is heavily influenced by the choice of catalyst. Gold(I) catalysts, for instance, are widely used for activating alkynes toward nucleophilic attack and can be tuned with different ligands to favor one cyclization mode over the other. rsc.orgresearchgate.net While 5-exo cyclizations are often kinetically favored, thermodynamic control or specific catalytic mechanisms can lead to the 6-endo product. rsc.org For example, studies on related alkynyl amines have shown that electron-donating or -withdrawing groups on the alkyne can shift the selectivity. researchgate.net

| Catalyst | Product Ratio (5-exo : 6-endo) | Yield (%) | Conditions |

|---|---|---|---|

| Cp2TiMe2 | Primarily 5-exo | Moderate | Benzene, 80°C |

| [AuCl(PPh3)]/AgNTf2 | Variable, sensitive to substrate | Good to Excellent | DCM, rt |

| Cu(I) salts | Often favors 6-endo | Good | Acetonitrile, Air |

| Zn(II)-based MOF | Highly selective for 5-exo | Excellent | Toluene, 110°C |

Data is representative of trends observed in intramolecular hydroamination of terminal aminoalkynes and not specific experimental results for this compound. nih.govresearchgate.netresearchgate.net

Participation in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. researchgate.net this compound is a suitable substrate for initiating such cascades.

The initial intramolecular cyclization can generate a reactive intermediate that undergoes subsequent reactions. For example, a gold-catalyzed cyclization can form an organogold intermediate or an enamine product. nih.govrsc.org This intermediate can then be trapped by an external electrophile or participate in a further intramolecular rearrangement or cyclization if other reactive functional groups are present in the molecule or added to the reaction mixture.

A potential cascade sequence could involve:

Initial Hydroamination/Cyclization : Formation of the five- or six-membered heterocyclic ring as described above.

Secondary Reaction : If the cyclization produces an enamine (from the 6-endo pathway), this enamine could react with an electrophile (e.g., an aldehyde or an activated alkene) in an aza-Michael or similar addition reaction. nih.gov Metal-catalyzed cascade reactions involving alkynes can lead to the rapid construction of complex polycyclic N-heterocycles in a single operation. nih.govrsc.org

Kinetic and Thermodynamic Studies of Key Reactions

Understanding the kinetic and thermodynamic parameters of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes.

Elucidation of Reaction Pathways and Transition States

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.net For the key intramolecular hydroamination of this compound, DFT calculations can be used to map the potential energy surface of the reaction, identifying intermediates and transition states.

The generally accepted mechanism for a gold(I)-catalyzed cyclization involves several key steps: rsc.orgnih.gov

π-Complexation : The electrophilic gold(I) catalyst coordinates to the alkyne, activating it for nucleophilic attack.

Nucleophilic Attack : The lone pair of the nitrogen atom attacks the activated alkyne. DFT calculations can determine the activation energy barriers for both the 5-exo and 6-endo pathways, thereby predicting the kinetic product. rsc.org

Protodeauration : The resulting organogold intermediate undergoes protonolysis (cleavage of the C-Au bond by a proton source, often adventitious water or an alcohol), which releases the final cyclized product and regenerates the active gold catalyst.

| Reaction Step | 5-exo Pathway | 6-endo Pathway |

|---|---|---|

| Nucleophilic Attack (Cyclization) | 15.8 | 17.5 |

| Proton Transfer/Protodeauration | 12.1 | 13.2 |

Values are hypothetical and illustrative of typical DFT results for related systems, showing the kinetic preference for the 5-exo pathway due to a lower activation barrier for the cyclization step. rsc.orgresearchgate.net

Influence of Reaction Conditions on Selectivity and Rate

The outcome of chemical reactions involving this compound is highly sensitive to the reaction conditions. Manipulating these parameters allows for control over both the speed of the reaction (rate) and the distribution of products (selectivity).

Temperature : Reaction rates generally increase with temperature. However, selectivity can be affected. Kinetically controlled reactions (favoring the product formed fastest) are often run at lower temperatures, while thermodynamically controlled reactions (favoring the most stable product) may require higher temperatures to allow equilibrium to be reached. nih.gov For amination reactions, lower temperatures can favor the desired product while higher temperatures might lead to decomposition or side reactions. mdpi.com

Solvent : The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Polar solvents may be required for reactions involving ionic intermediates, while non-polar solvents might be preferred for others. In some cases, the solvent can participate directly in the reaction mechanism.

Pressure and Concentration : For reactions involving gaseous reagents or where volume changes significantly, pressure can be a key variable. Reactant concentration directly influences the reaction rate according to the reaction's rate law. In intramolecular reactions, high dilution is sometimes used to disfavor competing intermolecular side reactions.

Derivatization Strategies and Complex Synthetic Transformations Involving N Methyl 5 Hexyn 1 Amine

Functionalization of the Alkyne Moiety for Advanced Scaffolds

The terminal alkyne group is a cornerstone of modern organic synthesis, offering a gateway to a vast array of chemical transformations. Its reactivity can be harnessed to introduce molecular complexity and build sophisticated scaffolds from the N-methyl-5-hexyn-1-amine core.

Stereoselective Transformations of the Terminal Alkyne

While many reactions of terminal alkynes are not inherently stereoselective, subsequent transformations or the use of chiral reagents can induce stereoselectivity. masterorganicchemistry.com For instance, the stereoselective conjugate addition of in-situ metallated terminal alkynes to specific acceptors can be achieved with high diastereoselectivity using chiral auxiliaries. oup.com Another strategy involves the reductive cross-coupling of a terminal alkyne with a chiral α-chloro boronic ester. This process can be stereospecific, proceeding with an inversion of configuration at the stereocenter of the boronic ester to yield enantioenriched allylic alcohols. acs.org Such methodologies could be applied to this compound to generate chiral products with defined stereochemistry.

Key stereoselective reactions applicable to terminal alkynes include:

Asymmetric conjugate addition: Reaction of the alkynyl metal species (e.g., zinc or copper) with a chiral Michael acceptor. oup.com

Reductive cross-coupling: Stereospecific reaction with chiral electrophiles, such as α-chloro boronic esters, to form chiral allylic alcohols. acs.org

Asymmetric hydrogenation: Although challenging for terminal alkynes without creating a new stereocenter directly at the alkyne carbons, partial hydrogenation to a cis-alkene followed by asymmetric dihydroxylation or epoxidation can introduce chirality.

Introduction of Diverse Functional Groups via Alkyne Reactivity

The terminal alkyne of this compound is amenable to a wide range of functionalization reactions that are fundamental to organic synthesis.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction connects terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org It is a powerful method for forming sp-sp² carbon-carbon bonds. libretexts.orgorganic-chemistry.org Applying this to this compound would allow for the direct attachment of various aromatic and heteroaromatic rings, significantly expanding the molecular diversity of the resulting compounds. The reaction is typically performed using a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgyoutube.com

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org This reaction is known for its high yield, broad scope, and tolerance of a wide variety of functional groups. organic-chemistry.orgbroadpharm.com Reacting this compound with various organic azides provides a straightforward route to highly functionalized triazole derivatives, which can serve as important linkers or pharmacophores. interchim.fracs.org

Other Key Reactions:

Hydration: Acid-catalyzed or mercury-catalyzed hydration of the terminal alkyne would yield the corresponding methyl ketone, N-methyl-6-oxoheptan-1-amine, following Markovnikov's rule.

Hydrohalogenation: The addition of hydrogen halides (HX) can proceed with Markovnikov regioselectivity, though controlling the addition to form the vinyl halide without further reaction can be challenging. libretexts.org

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (or ammonia) yields aminomethylated alkynes, known as propargylamines.

| Reaction Type | Key Reagents | Functional Group Introduced | Illustrative Product Structure |

|---|---|---|---|

| Sonogashira Coupling | Aryl Halide (e.g., Iodobenzene), Pd Catalyst, Cu(I) Cocatalyst, Amine Base | Aryl Group | |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., Benzyl (B1604629) Azide), Cu(I) Catalyst | 1,2,3-Triazole Ring | |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |

Functionalization of the Amine Moiety

The secondary amine in this compound provides a nucleophilic center that can be readily derivatized to form a variety of nitrogen-containing functional groups.

Formation of Amides, Carbamates, and Other Nitrogen Derivatives

Amide Formation: Amides are among the most common and stable amine derivatives. They can be synthesized from this compound through reaction with various acylating agents. The most common methods involve the reaction with acyl chlorides or acid anhydrides under basic conditions. masterorganicchemistry.com Alternatively, direct coupling with carboxylic acids can be achieved using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com These methods allow for the introduction of a wide range of substituents via the acyl group. rsc.orgorganic-chemistry.org

Carbamate Formation: Carbamates are another important class of amine derivatives, often used as protecting groups in synthesis or as functional motifs in bioactive molecules. acs.orgnih.gov They can be prepared by reacting this compound with chloroformates (e.g., benzyl chloroformate, di-tert-butyl dicarbonate) in the presence of a base. acs.org Another route involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

| Derivative Type | Reagent | General Conditions | Illustrative Product Structure |

|---|---|---|---|

| Amide | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Aprotic Solvent | |

| Carbamate (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base, Aprotic Solvent | |

| Urea | Isocyanate (e.g., Phenyl Isocyanate) | Aprotic Solvent | |

| Sulfonamide | Sulfonyl Chloride (e.g., Tosyl Chloride) | Base (e.g., Pyridine) |

Regioselective Functionalization of the Methyl Group

Direct C-H functionalization of the N-methyl group in the presence of the more reactive N-H bond and the alkyne is a significant synthetic challenge. Most reactions at the amine moiety will involve the nitrogen lone pair or the N-H bond. While selective N-demethylation of trialkylamines has been reported, the selective functionalization of an N-methyl C-H bond in a secondary amine like this compound is not a well-established, high-yielding transformation and lacks substantial literature support. columbia.edu Developing such a regioselective method would likely require advanced catalytic systems, potentially involving directed C-H activation strategies, which have seen some success in complex systems like N-methylated amino acids and peptides. uni-saarland.denih.gov However, for a flexible aliphatic amine, achieving selectivity over other reactive sites like the propargylic C-H bonds would be exceptionally difficult. More common transformations involve N-methylation to the tertiary amine rather than functionalization of the existing methyl group. rsc.orgrsc.org

Construction of Polycyclic and Spiro Systems

The dual functionality of this compound makes it an excellent substrate for intramolecular reactions designed to build complex ring systems. By first introducing a suitable reactive partner onto the amine, the alkyne can then participate in a cyclization event to form polycyclic or spirocyclic scaffolds.

Pauson-Khand Reaction: The intramolecular Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. scripps.eduwikipedia.orgnih.gov To apply this to this compound, the amine nitrogen would first be functionalized with an alkenyl group (e.g., via allylation). The resulting enyne could then undergo an intramolecular Pauson-Khand reaction to generate a fused bicyclic system containing a cyclopentenone ring. organic-chemistry.orgrsc.org

Intramolecular Cyclization Cascades: Various transition-metal-catalyzed or radical-mediated cyclizations can be envisioned. For example, after acylating the amine with an ortho-halobenzoyl chloride, an intramolecular Sonogashira coupling could be attempted, followed by further cyclization. Radical-mediated cyclizations, where a radical is generated elsewhere in the molecule that then adds to the alkyne, are also a viable strategy for forming heterocyclic systems. acs.orgnih.gov

Spirocycle Synthesis: The formation of spirocycles requires the creation of a new ring system at a single atom that is part of an existing ring. Starting from this compound, this could be achieved through multi-step sequences. For instance, the amine could be incorporated into a heterocyclic ring, and a subsequent intramolecular reaction involving the pendant hexynyl chain could lead to a spirocyclic junction. acs.orgnih.gov Methods such as dearomative spirocyclization of indole (B1671886) derivatives with alkynes or [3+2] cycloadditions of ketonitrones with alkynes showcase modern strategies for spirocycle synthesis that could be adapted. rsc.orgrsc.org

As an Intermediate in Multi-Step Organic Syntheses

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its amine and alkyne functionalities. This allows for selective transformations at one site while leaving the other available for subsequent reactions. A general approach in multi-step synthesis is to protect one functional group while the other is being chemically modified, followed by deprotection to allow for further reactions.

For instance, the secondary amine can be protected using common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This allows for a wide array of alkyne chemistry to be performed, including Sonogashira coupling, Glaser coupling, or click chemistry. Subsequent deprotection of the amine allows for its derivatization through reactions like acylation, alkylation, or reductive amination.

A hypothetical multi-step synthesis illustrating the use of this compound as an intermediate is outlined below. This sequence demonstrates the strategic manipulation of its functional groups to build a more complex molecule.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Amine Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-N-methyl-5-hexyn-1-amine | To allow for selective reaction at the alkyne terminus. |

| 2 | Sonogashira Coupling | Aryl halide (e.g., Iodobenzene), Pd(PPh₃)₄, CuI, Et₃N | N-Boc-N-methyl-6-phenyl-5-hexyn-1-amine | To introduce an aryl moiety via C-C bond formation. |

| 3 | Alkyne Reduction | H₂, Lindlar's catalyst | N-Boc-N-methyl-6-phenyl-cis-5-hexen-1-amine | To selectively reduce the alkyne to a cis-alkene. |

| 4 | Amine Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | N-methyl-6-phenyl-cis-5-hexen-1-amine | To liberate the amine for further functionalization. |

| 5 | Reductive Amination | Aldehyde/Ketone (e.g., Acetone), NaBH(OAc)₃ | N-isopropyl-N-methyl-6-phenyl-cis-5-hexen-1-amine | To introduce a new substituent on the nitrogen atom. |

This table presents a representative, hypothetical reaction sequence. Actual reaction conditions and outcomes may vary.

This example highlights how this compound can serve as a linchpin in the synthesis of complex nitrogen-containing compounds. The ability to sequentially modify both the amine and alkyne moieties underscores its value in the construction of diverse molecular scaffolds.

Enantioselective and Diastereoselective Derivatization

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. While this compound is itself achiral, its derivatization can be controlled to produce chiral products with high stereoselectivity. This can be achieved through several key strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions.

Enantioselective Derivatization:

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. In the context of this compound, this can be achieved by reacting it with a prochiral substrate in the presence of a chiral catalyst. For example, the addition of the amine to a prochiral ketone can be rendered enantioselective by using a chiral Lewis acid or Brønsted acid catalyst.

Another approach involves the enantioselective functionalization of the alkyne. For instance, a metal-catalyzed hydroamination or hydroalkoxylation of the terminal alkyne using a chiral ligand on the metal center could, in principle, generate a chiral enamine or enol ether derivative.

| Strategy | Description | Potential Reaction | Chiral Influence |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. | Asymmetric reduction of an imine formed from the amine. | Chiral metal-ligand complex or organocatalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction. | Acylation with a chiral acylating agent, followed by diastereoselective addition to the alkyne. | The stereochemistry of the auxiliary controls the facial selectivity of the reaction. |

This table provides a conceptual overview of potential enantioselective strategies.

Diastereoselective Derivatization:

Diastereoselective reactions are employed when the substrate already contains one or more stereocenters, and the goal is to create a new stereocenter with a specific configuration relative to the existing ones. If this compound is incorporated into a chiral molecule, subsequent reactions can exhibit diastereoselectivity.

For example, if the molecule containing the this compound moiety has a stereocenter near the alkyne, the addition of a reagent to the triple bond can be influenced by the steric hindrance of the existing chiral center, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselectivity.

Furthermore, if a chiral center is introduced on the nitrogen atom (for instance, by reacting with a chiral electrophile), subsequent reactions at the alkyne could be influenced by the stereochemistry at the nitrogen, leading to a diastereoselective outcome.

The specific outcomes of such stereoselective derivatizations are highly dependent on the nature of the substrate, the reagents, and the reaction conditions. However, the presence of both a reactive amine and a versatile alkyne group in this compound provides multiple handles for the strategic introduction and control of stereochemistry in multi-step synthetic sequences.

Applications As a Building Block in Advanced Organic Synthesis

Precursor to Complex Molecular Architectures

The dual functionality of N-methyl-5-hexyn-1-amine is particularly well-suited for the synthesis of intricate molecular frameworks, including heterocyclic systems and natural product analogs.

The intramolecular reactions of aminoalkynes are a powerful strategy for the synthesis of nitrogen-containing heterocycles. mdpi.com this compound can serve as a precursor to various heterocyclic systems through transition-metal-catalyzed cyclization reactions. For instance, intramolecular hydroamination of the aminoalkyne can lead to the formation of cyclic imines or enamines, which are valuable intermediates for the synthesis of more complex heterocyclic structures. nih.gov

Various transition metals, including gold, platinum, and copper, have been shown to catalyze the cyclization of aminoalkynes. mdpi.comnih.gov For example, gold and platinum catalysts are known to activate the alkyne moiety towards nucleophilic attack by the tethered amine. mdpi.comnih.gov Depending on the reaction conditions and the catalyst used, different ring sizes and substitution patterns can be achieved.

Furthermore, this compound can participate in intermolecular cycloaddition reactions to form a variety of heterocyclic products. The [3+2] cycloaddition of the alkyne moiety with 1,3-dipoles such as azides or nitrile oxides can provide access to triazoles and isoxazoles, respectively. uchicago.edulibretexts.org These reactions are often highly regioselective and provide a straightforward route to highly functionalized five-membered heterocycles.

| Catalyst System | Heterocyclic Product | Reaction Type | Reference |

| Gold (Au) salts | Pyridines, Pyrroles | Intramolecular Cyclization/Aromatization | mdpi.com |

| Platinum (Pt) halides | Pyrrolidines | Intramolecular Hydroamination/Cyclization | mdpi.com |

| Copper (Cu) salts | Substituted Pyrroles | Cascade Reaction | nih.gov |

| Rhodium (Rh) complexes | Bicyclic Furans | Cycloisomerization | nih.gov |

| Silver (Ag) complexes | Cyclic Imines | Intramolecular Hydroamination | nih.gov |

Alkyne-containing molecules are found in a wide range of natural products with diverse biological activities, including antitumor, antifungal, and antibacterial properties. nih.govrsc.orgresearchgate.net The terminal alkyne of this compound makes it a valuable building block for the synthesis of natural product analogs. The alkyne can be further functionalized through various reactions, such as Sonogashira coupling, to introduce additional complexity and to construct the carbon skeleton of the target natural product. nih.gov

The development of C-H functionalization strategies has further enhanced the utility of building blocks like this compound in the total synthesis of natural products. nih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing more efficient and atom-economical synthetic routes. For instance, the palladium-catalyzed C-H activation/cyclization cascade has been a key step in the synthesis of complex alkaloids. nih.gov The structural motif of this compound could be incorporated into such synthetic strategies to access novel analogs of bioactive natural products.

Role in Supramolecular Chemistry

The ability of this compound to coordinate with metal ions and to participate in non-covalent interactions makes it a useful component in the field of supramolecular chemistry.

The parent compound, 5-hexyn-1-amine, has been utilized as a building block to create palladium complexes. biosynth.com The amine group can coordinate to the metal center, while the alkyne moiety can be involved in further reactions or interactions. Similarly, this compound can act as a ligand for a variety of transition metals. The nitrogen atom of the secondary amine can serve as a donor for metal coordination, leading to the formation of stable metal complexes. The presence of the alkyne functionality provides a site for further modification or for the construction of multimetallic assemblies. These metal complexes can be of interest for applications in catalysis, materials science, and medicinal chemistry.

Molecular recognition is governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govmdpi.com The functional groups of this compound, the secondary amine and the terminal alkyne, can both participate in these interactions. The N-H group of the secondary amine can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. The terminal alkyne can also function as a weak hydrogen bond acceptor. These properties can be exploited in the design of synthetic receptors for the recognition of specific molecules or ions.

Development of Novel Synthetic Methodologies

This compound and related aminoalkynes are valuable substrates for the development of new synthetic methods. The unique reactivity of the aminoalkyne moiety has led to the discovery of novel transition-metal-catalyzed transformations.

One significant area of development is the C-H activation of amines and alkynes. rsc.orgacs.orgchemrxiv.org For example, copper-catalyzed cross-coupling of tertiary amines with terminal alkynes via sp3 C-H bond activation has been developed for the synthesis of propargylamines. rsc.org This type of methodology could potentially be adapted for the functionalization of this compound at the carbon atom adjacent to the nitrogen.

Furthermore, hydroamination reactions of alkynes with amines have been extensively studied, with various catalytic systems being developed to achieve high regioselectivity and efficiency. nih.govresearchgate.net These methods provide a direct and atom-economical route to the formation of C-N bonds. This compound can serve as a model substrate to test the efficacy of new catalysts for intramolecular hydroamination reactions.

Recent advances in synthetic chemistry have also focused on the development of cascade reactions that allow for the construction of multiple chemical bonds in a single operation. nih.gov Aminoalkynes are excellent substrates for such transformations, as they can undergo a sequence of reactions to generate complex polycyclic products in a highly efficient manner.

Substrate in Catalyst Discovery and Optimization Studies

The development of new catalysts is a cornerstone of chemical innovation, enabling the synthesis of complex molecules with high efficiency and selectivity. Bifunctional substrates like this compound are instrumental in this discovery process. They serve as ideal test molecules for new catalytic systems designed for transformations such as intramolecular hydroamination, a powerful reaction for synthesizing nitrogen-containing heterocyclic compounds like substituted piperidines.

In catalyst discovery, a primary challenge is achieving reactivity while controlling selectivity. When developing a catalyst for alkyne hydroamination, researchers often begin with simpler, less sterically hindered substrates. The parent compound, 5-hexyn-1-amine, might be used initially to establish baseline reactivity. However, a truly robust catalyst must perform well with a wider range of substrates. Introducing this compound into the study allows for the optimization of the catalyst under more demanding conditions. The N-methyl group introduces several new factors:

Increased Steric Hindrance: The methyl group near the reactive nitrogen center can influence how the substrate approaches and binds to the catalyst's active site. A successful catalyst must be able to accommodate this additional bulk.

Altered Electronics: Secondary amines are generally more electron-rich and basic than primary amines. This can affect the nucleophilicity of the nitrogen atom and its propensity to coordinate with and potentially deactivate a metal catalyst. nih.gov

Probing Catalyst Deactivation: Aliphatic amines are known to be challenging substrates in some transition metal-catalyzed reactions due to the strong coordination between the amine and the metal center, which can inhibit the catalyst's ability to activate the alkyne. nih.gov Testing a catalyst with this compound is a direct way to assess its resilience to such deactivation pathways.

Catalyst systems based on a variety of transition metals, including gold, iridium, copper, and titanium, have been developed for hydroamination and other related transformations involving alkynes and amines. nih.govnih.govacs.org The performance of these catalysts with N-substituted alkynyl amines is a critical benchmark for their utility and potential for broader application.

Probing Reaction Scope and Limitations

Defining the scope and limitations of a new synthetic method is as important as its initial discovery. The "scope" refers to the variety of substrates with which the reaction works effectively, while "limitations" are the types of substrates that react poorly or not at all. This compound is an exemplary substrate for this purpose.

By comparing the reaction outcomes of 5-hexyn-1-amine (a primary amine) and this compound (a secondary amine), chemists can delineate the scope of a catalytic method with respect to the degree of substitution on the amine. For instance, a new iridium-based catalyst might efficiently cyclize 5-hexyn-1-amine to the corresponding imine in high yield. The subsequent test with this compound would be highly informative:

Success: If the reaction proceeds with a similar high yield, it demonstrates that the catalyst has a broad scope and is tolerant of secondary amines. This is a significant finding, as it expands the range of potential products that can be synthesized.

Failure or Low Yield: If the reaction is sluggish or fails, it reveals a key limitation of the catalyst—its sensitivity to steric hindrance or its inability to function with more strongly coordinating secondary amines. This information is vital for understanding the reaction mechanism and for guiding the design of second-generation catalysts to overcome this limitation.

Data Tables

The following tables provide key identifying and predicted spectroscopic information for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Compound Name | This compound |

| IUPAC Name | N-methylhex-5-yn-1-amine |

| CAS Registry Number | 1339343-58-6 |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| Boiling Point | Data not available (Predicted to be similar to or slightly higher than 5-hexyn-1-amine's 144 °C) |

| Density | Data not available (Predicted to be similar to 5-hexyn-1-amine's ~0.84 g/cm³) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Characteristic Peaks |

| Infrared (IR) | ~3300 cm⁻¹ (C≡C-H stretch, sharp), ~2940-2860 cm⁻¹ (C-H sp³ stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~1130 cm⁻¹ (C-N stretch) |

| ¹H NMR | δ ~2.4 ppm (singlet, 3H, N-CH₃), δ ~2.6 ppm (triplet, 2H, -CH₂-N), δ ~2.2 ppm (triplet of doublets, 2H, -CH₂-C≡C), δ ~1.9 ppm (triplet, 1H, C≡C-H), δ ~1.6 ppm (multiplet, 4H, -CH₂-CH₂-) |

| ¹³C NMR | δ ~84 ppm (C-5, -C ≡CH), δ ~69 ppm (C-6, -C≡C H), δ ~51 ppm (C-1, -C H₂-N), δ ~36 ppm (N-C H₃), δ ~30 ppm (C-2), δ ~25 ppm (C-3), δ ~18 ppm (C-4) |

Advanced Spectroscopic and Chromatographic Methodologies in Research on N Methyl 5 Hexyn 1 Amine

Applications of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular structure of N-methyl-5-Hexyn-1-amine. Its non-invasive nature makes it ideal for a variety of research applications. acs.org

Structural Elucidation in Complex Reaction Mixtures

In synthetic organic chemistry, reactions rarely yield a single, pure product. The ability to identify a target compound within a complex mixture of starting materials, byproducts, and intermediates is crucial. High-resolution NMR spectroscopy is exceptionally powerful for this purpose. For this compound, both ¹H and ¹³C NMR spectroscopy provide a unique fingerprint.

The ¹H NMR spectrum would allow for the unambiguous assignment of every proton in the molecule. The terminal alkyne proton (H-6) would appear as a distinct triplet, while the N-methyl protons would present as a singlet. The various methylene (B1212753) groups along the carbon chain would exhibit characteristic multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. youtube.com The two sp-hybridized carbons of the alkyne functional group would have characteristic chemical shifts in the range of 70-110 ppm. oregonstate.eduhw.ac.uk The N-methyl carbon and the carbons of the hexyl chain would also show distinct signals, allowing for full structural confirmation. libretexts.org Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate which protons are coupled to each other and which protons are attached to which carbons, respectively, providing incontrovertible structural proof.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (CH₂) | ~2.6 | Triplet |

| H-2 (CH₂) | ~1.5 | Multiplet |

| H-3 (CH₂) | ~1.6 | Multiplet |

| H-4 (CH₂) | ~2.2 | Multiplet |

| H-6 (CH) | ~1.9 | Triplet |

| N-CH₃ | ~2.4 | Singlet |

| N-H | ~1.2 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₂) | ~50 |

| C-2 (CH₂) | ~30 |

| C-3 (CH₂) | ~25 |

| C-4 (CH₂) | ~18 |

| C-5 (C) | ~84 |

| C-6 (CH) | ~68 |

| N-CH₃ | ~36 |

Monitoring Reaction Progress and Intermediates

NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products over time. acs.orgrsc.orgnih.gov By acquiring a series of ¹H NMR spectra at regular intervals, the kinetics of a reaction producing this compound can be determined. The disappearance of signals corresponding to the starting materials and the simultaneous emergence and increase in the intensity of the characteristic peaks of this compound provide a quantitative measure of the reaction's progress. oxinst.com This methodology is also invaluable for the detection of transient intermediates that may form during the course of the reaction, offering deeper mechanistic insights.

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million. libretexts.orgresearchgate.net This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions. youtube.comchemguide.co.uklibretexts.org For this compound (C₇H₁₃N), HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared to the theoretically calculated mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Measured Mass (Da) |

| [M+H]⁺ | C₇H₁₄N⁺ | 112.1121 | 112.1121 ± 0.0005 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, a common fragmentation pathway for amines is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgopenochem.orglibretexts.org This would result in the formation of a stable iminium ion. The analysis of these characteristic fragments can confirm the connectivity of the atoms within the molecule and provide valuable information for mechanistic studies of its formation or subsequent reactions. whitman.eduyoutube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z (Nominal) | Description |

| [CH₂=NHCH₃]⁺ | 44 | Alpha-cleavage product |

| [C₅H₇]⁺ | 67 | Loss of C₂H₆N radical |

| [C₇H₁₂N]⁺ | 110 | Loss of a hydrogen radical [M-H]⁺ |

| [C₇H₁₃N]⁺ | 111 | Molecular Ion [M]⁺ |

Advanced Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the quantitative analysis of its purity. Given its likely volatility and basic nature, Gas Chromatography (GC) is a particularly suitable technique. labrulez.com

For the analysis of this compound, a specialized capillary column, such as one with a base-deactivated stationary phase, would be employed to prevent peak tailing and ensure sharp, symmetrical peaks. gcms.czselectscience.netrestek.com Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the separation of the components of a mixture, followed by their individual mass analysis, providing a powerful tool for both qualitative and quantitative analysis. nih.gov High-Performance Liquid Chromatography (HPLC) could also be adapted for the analysis of this compound, particularly if it is part of a less volatile mixture or if derivatization is employed to enhance its detection.

Development of Methodologies for Purity Assessment

Ensuring the purity of this compound is critical for its application in further research and synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of this and other aliphatic amines.

Methodologies for the purity assessment of aliphatic amines often involve derivatization to enhance their detectability, particularly for HPLC with UV or fluorescence detectors. researchgate.netchromatographyonline.comthermofisher.com Since this compound lacks a strong chromophore, derivatizing agents that introduce a UV-active or fluorescent moiety to the amine are employed. This approach not only improves sensitivity but can also enhance the chromatographic separation from impurities. thermofisher.com The choice of derivatizing reagent and chromatographic conditions, such as the column type and mobile phase composition, are optimized to achieve baseline separation of the target compound from any potential impurities. researchgate.net

Gas chromatography, with its high resolution, is also a suitable method for purity analysis, often coupled with a flame ionization detector (FID) for quantification. bre.com The volatility of this compound allows for its direct analysis by GC, though derivatization can sometimes be used to improve peak shape and reduce tailing, which can be an issue with amines. unam.mx

The development of a robust purity assessment method involves validation to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). researchgate.net A well-developed method will be able to quantify not only the main compound but also any trace impurities that may be present.

| Technique | Detector | Derivatization | Typical Application |

|---|---|---|---|

| HPLC | UV/Fluorescence | Often required to add a chromophore/fluorophore | High-sensitivity purity and impurity profiling |

| GC | FID | Optional, can improve peak shape | Routine purity analysis and quantification |

Separation of Diastereomers and Enantiomers for Stereochemical Investigations

This compound, in its parent form, is an achiral molecule and therefore does not have enantiomers or diastereomers. However, if the molecule is modified to introduce a chiral center, for example, through substitution on the alkyl chain or by forming a chiral derivative, the separation of the resulting stereoisomers would become necessary for stereochemical investigations.

In such hypothetical scenarios, chiral chromatography, particularly chiral HPLC, would be the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. The selection of the appropriate CSP is crucial and is often determined empirically by screening a variety of chiral columns.

The separation of diastereomers, which have different physical properties, is generally more straightforward and can often be achieved using standard, non-chiral chromatography techniques like HPLC or GC. The distinct physical properties of diastereomers lead to different retention times on a non-chiral column.

While there is no specific research on the stereochemical investigation of this compound due to its achiral nature, the principles of chiral and non-chiral chromatography would be applied should a chiral derivative be synthesized and studied.